N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

Description

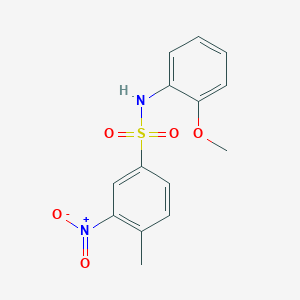

N-(2-Methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a nitro group at position 3, a methyl group at position 4, and a 2-methoxyphenyl group attached via the sulfonamide nitrogen. Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-10-7-8-11(9-13(10)16(17)18)22(19,20)15-12-5-3-4-6-14(12)21-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELVKTHXVAQOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst

Substitution: Nucleophiles such as halides, amines

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Reduction: 2-methoxyaniline-4-methyl-3-aminobenzenesulfonamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-methoxyaniline and 4-methyl-3-nitrobenzenesulfonic acid

Scientific Research Applications

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs from the evidence:

Key Observations :

- Methoxy Group (OCH₃) : The 2-methoxyphenyl moiety could influence metabolic stability. –7 show that methoxy-containing compounds like N-(2-methoxyphenyl)hydroxylamine undergo CYP1A-mediated reduction, suggesting similar metabolic pathways for the target compound .

- Oxazolyl vs. Nitro Groups : The oxazolyl group in ’s compound confers specific hydrogen-bonding interactions, which may enhance antimicrobial activity compared to the nitro group’s electronic effects .

Pharmacological Activities

- Antimicrobial Potential: Sulfonamides with heterocyclic substituents (e.g., oxazolyl groups) exhibit pronounced antimicrobial activity . The nitro group in the target compound may act synergistically with the sulfonamide backbone to inhibit bacterial dihydropteroate synthase, a classic sulfonamide target.

- Redox Activity: Nitro groups are known to participate in redox cycling, which could generate reactive oxygen species (ROS) or form toxic metabolites, as seen in nitroaromatic compounds .

Metabolic Pathways

- CYP-Mediated Metabolism: –7 demonstrate that methoxy-substituted aryl amines undergo reduction via CYP1A enzymes.

- Enzymatic Specificity: CYP2E1, while ineffective in reducing methoxy-substituted hydroxylamines, may oxidize intermediate metabolites (e.g., o-anisidine to o-aminophenol) .

Physicochemical Properties

- Hydrogen Bonding and Crystallography : Sulfonamides often form hydrogen-bonded networks influencing solubility and stability. For example, the crystal structure of N-(2-formylphenyl)-4-methoxybenzenesulfonamide () reveals intermolecular N–H···O and C–H···O interactions, which may stabilize the target compound in solid-state formulations .

- Solubility : The nitro group’s electron-withdrawing nature may reduce aqueous solubility compared to methoxy or methyl-substituted analogs, necessitating formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.